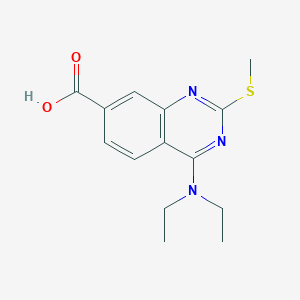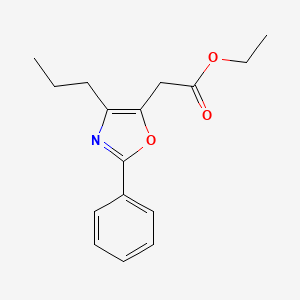![molecular formula C16H10F3N3O3S B1387473 5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol CAS No. 1105189-27-2](/img/structure/B1387473.png)
5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol
Descripción general
Descripción
5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NITD-916 and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol is not fully understood. However, studies have shown that this compound can interact with certain proteins and enzymes, leading to changes in their activity. It has been reported to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol can have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol in lab experiments is its ability to selectively inhibit certain proteins and enzymes. This compound can be used as a tool to investigate the role of these proteins and enzymes in different biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells.
Direcciones Futuras
There are several future directions for the research on 5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol. One direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to study its mechanism of action in more detail, to better understand how it interacts with certain proteins and enzymes. Additionally, future research could focus on developing more efficient and less toxic synthesis methods for this compound.
Conclusion:
5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential use as a therapeutic agent and as a tool to investigate the role of certain proteins and enzymes in different biological processes. While there are advantages to using this compound in lab experiments, there are also limitations due to its potential toxicity. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol has been extensively studied for its potential applications in various fields. In scientific research, this compound has been used as a tool to investigate the role of certain proteins and enzymes in different biological processes. It has also been studied for its potential use as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
4-(3-nitrophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O3S/c17-16(18,19)25-13-6-4-11(5-7-13)21-14(9-20-15(21)26)10-2-1-3-12(8-10)22(23)24/h1-9H,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAYNQXTLJUBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1387391.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid](/img/structure/B1387392.png)
![[3-Oxo-6-(pyrrolidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1387394.png)



![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1387401.png)


![Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B1387405.png)
![{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1387406.png)
![1-(4-Methoxyphenyl)-3-methyl-5-piperazin-1-yl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B1387408.png)

![2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1387411.png)